molecular formula C10H4Cl2F3N3 B11714103 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine

2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine

Cat. No.: B11714103
M. Wt: 294.06 g/mol
InChI Key: HNBYRYDBLNWRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, which is further connected to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-hydroxy-1,3,5-triazine with 2-(trifluoromethyl)phenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine
  • 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
  • 2,4-Dichloro-6-methyl-1,3,5-triazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H4Cl2F3N3

Molecular Weight

294.06 g/mol

IUPAC Name

2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-3-1-2-4-6(5)10(13,14)15/h1-4H

InChI Key

HNBYRYDBLNWRIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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